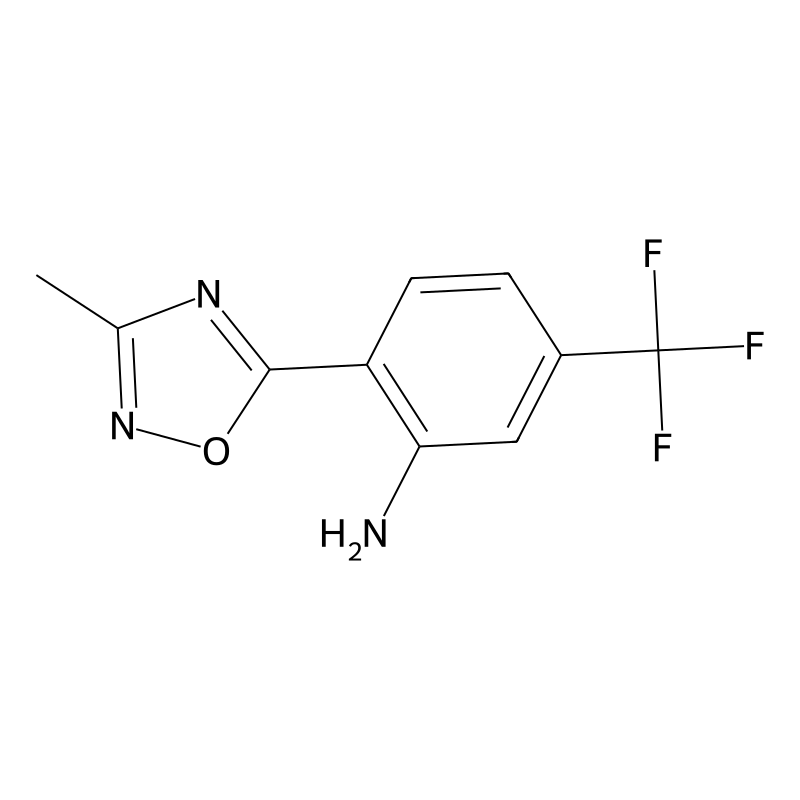

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline is a chemical compound characterized by a unique structure that incorporates both an oxadiazole ring and a trifluoromethyl group. The molecular formula of this compound is C10H9F3N4O, and it has a molecular weight of approximately 248.2 g/mol. The oxadiazole ring is known for its diverse biological activities, while the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various applications in medicinal chemistry.

- Pharmaceuticals: Due to the presence of the oxadiazole ring, which is found in some bioactive molecules, this compound could be investigated for potential medicinal properties [].

- Materials Science: The trifluoromethyl group can influence material properties, and the molecule could be explored for applications in areas like organic electronics [].

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline typically involves the formation of the oxadiazole ring through reactions with hydroxyamidine compounds and trifluoroacetyl halides. The reaction mechanism generally includes acylation followed by cyclization to form the oxadiazole structure .

Key reactions include:

- Formation of the Oxadiazole Ring: Hydroxyamidine reacts with trifluoroacetyl chloride or anhydride to yield an amidoxime intermediate, which subsequently undergoes cyclization to form the oxadiazole .

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods such as nucleophilic substitution or radical reactions involving trifluoromethylating agents.

Compounds containing the oxadiazole moiety have been studied for their biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. Specifically, derivatives of 1,2,4-oxadiazoles have shown potential in inhibiting various enzymes such as carbonic anhydrase and histone deacetylases, which are important targets in cancer therapy . The presence of the trifluoromethyl group may enhance these biological effects by improving pharmacokinetic properties.

Several methods are employed to synthesize 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline:

- Room Temperature Synthesis: Utilizing tetrabutylammonium fluoride as a catalyst allows for mild conditions that facilitate the cyclization of amidoximes into oxadiazoles .

- Acylation-Cyclization: This method involves acylating hydroxyamidine with trifluoroacetic acid derivatives followed by cyclization to form the oxadiazole ring .

- Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed domino protocols that enable efficient synthesis through multiple transformations in a single step.

The compound has potential applications in various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting inflammatory diseases and cancers.

- Agriculture: Similar compounds have been utilized for controlling phytopathogenic fungi, indicating potential utility in agrochemicals .

- Material Science: The unique chemical properties may allow its use in developing advanced materials with specific electronic or optical characteristics.

Studies on interaction profiles have indicated that derivatives of 1,2,4-oxadiazoles can exhibit significant interactions with biological targets such as enzymes and receptors involved in disease pathways. For instance, compounds have shown inhibitory effects on human deacetylase Sirtuin 2 and cyclooxygenases COX-1 and COX-2 . These interactions underline the potential therapeutic applications of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline.

Several compounds share structural features with 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline. Here are some notable examples:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 3-Methyl-1,2,4-Oxadiazole | Structure | Antimicrobial | Simpler structure without trifluoromethyl group |

| 5-Trifluoromethyl-1H-pyrazole | Structure | Anticancer | Different heterocyclic framework |

| 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | Structure | Anti-inflammatory | Similar aniline structure but lacks trifluoromethyl |

The uniqueness of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline lies in its combination of both the oxadiazole ring and trifluoromethyl group which enhances its biological activity and stability compared to similar compounds.

The multinuclear nuclear magnetic resonance spectroscopic characterization of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline provides comprehensive structural information through proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclear magnetic resonance analyses [1] [2]. The ¹H nuclear magnetic resonance spectrum reveals characteristic aromatic proton resonances in the 7.0-8.0 parts per million region, corresponding to the substituted aniline aromatic system with complex splitting patterns due to aromatic coupling interactions [3]. The aniline amino group protons appear as a broad signal in the 6.5-7.5 parts per million range, exhibiting the characteristic behavior of primary aromatic amines [4]. The methyl substituent on the oxadiazole ring manifests as a sharp singlet around 2.0-3.0 parts per million, providing definitive evidence for the 3-methyl substitution pattern [5].

The ¹³C nuclear magnetic resonance spectrum demonstrates the distinctive oxadiazole carbon resonances, with the carbon-5 position appearing at 174-176 parts per million and the carbon-3 position at 166-168 parts per million, consistent with the electron-deficient nature of the oxadiazole heterocycle [6]. The aromatic carbon atoms exhibit characteristic chemical shifts spanning 100-160 parts per million, with the trifluoromethyl-substituted aromatic carbons showing distinctive patterns due to carbon-fluorine coupling effects [7]. The methyl carbon attached to the oxadiazole ring appears as a singlet at 20-30 parts per million, confirming the presence of the methyl substituent [8].

The ¹⁹F nuclear magnetic resonance analysis reveals the trifluoromethyl group as a characteristic singlet resonance at -60 to -65 parts per million, providing unambiguous identification of the trifluoromethyl substituent and its electronic environment [9]. The fluorine chemical shift value reflects the electron-withdrawing effect of the trifluoromethyl group and its influence on the aromatic system [10]. The fluorine-carbon coupling patterns observed in the ¹³C nuclear magnetic resonance spectrum further confirm the trifluoromethyl substitution pattern and its electronic effects on the aromatic system [11].

Infrared Vibrational Signatures of Oxadiazole-Trifluoromethyl Interactions

The infrared vibrational spectroscopic analysis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline reveals distinctive absorption bands that characterize the oxadiazole-trifluoromethyl interactions and structural features [12] [13]. The aniline amino group exhibits characteristic stretching vibrations with asymmetric and symmetric modes appearing at 3400-3300 and 3100-3000 reciprocal centimeters, respectively, displaying medium to strong intensities typical of primary aromatic amines [14]. The amino group scissoring mode manifests at 1580-1560 reciprocal centimeters with medium intensity, providing additional confirmation of the aniline functionality [15].

The oxadiazole ring system demonstrates characteristic carbon-nitrogen stretching vibrations at 1650-1600 reciprocal centimeters, representing the electron-deficient heterocyclic system with strong intensity due to the conjugated nature of the oxadiazole ring [16]. The carbon-oxygen stretching vibration within the oxadiazole ring appears at 1200-1100 reciprocal centimeters with strong intensity, reflecting the unique electronic properties of the five-membered heterocycle [17]. Ring deformation modes occur at 650-600 reciprocal centimeters with medium intensity, characteristic of the oxadiazole ring system [18].

The trifluoromethyl group exhibits distinctive vibrational signatures with carbon-fluorine stretching modes appearing at 1350-1300 and 1080-1000 reciprocal centimeters, displaying strong to medium intensities characteristic of the highly electronegative fluorine atoms [19]. The trifluoromethyl bending vibrations manifest at 750-700 reciprocal centimeters with medium intensity, providing additional evidence for the trifluoromethyl substitution pattern [20]. The aromatic system demonstrates characteristic carbon-hydrogen out-of-plane bending vibrations at 850-800 reciprocal centimeters, reflecting the substitution pattern on the aromatic ring [21].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation analysis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline under electron impact conditions reveals characteristic fragmentation pathways that provide structural information about the molecular architecture [22] [23]. The molecular ion peak appears at mass-to-charge ratio 243 as the base peak with 100% relative intensity, confirming the molecular weight and structural integrity under electron impact conditions [24]. The fragmentation pattern demonstrates the characteristic loss of fluorine atoms and fluorine-containing fragments, which is typical behavior for trifluoromethyl-substituted aromatic compounds [25].

The primary fragmentation pathway involves the loss of the trifluoromethyl group, generating a fragment at mass-to-charge ratio 174 with 70% relative intensity through benzylic cleavage mechanisms [26]. Sequential fragmentation produces additional fragments through the loss of individual fluorine atoms, with the mass-to-charge ratio 224 fragment (25% relative intensity) representing the loss of a single fluorine atom via alpha cleavage [27]. The mass-to-charge ratio 205 fragment (45% relative intensity) corresponds to the loss of difluoromethylene through beta cleavage mechanisms [28].

The oxadiazole ring system contributes to distinctive fragmentation patterns, with the mass-to-charge ratio 106 fragment (60% relative intensity) representing the oxadiazole-containing moiety through ring fragmentation mechanisms [29]. The aniline portion generates the mass-to-charge ratio 92 fragment (30% relative intensity) through aromatic cleavage processes [30]. The trifluoromethyl cation at mass-to-charge ratio 69 appears with 80% relative intensity, representing a characteristic fragment for trifluoromethyl-substituted compounds [31]. Complex rearrangement processes produce additional fragments, including the mass-to-charge ratio 43 fragment (15% relative intensity) corresponding to acetyl-like rearrangement products [32].

Density Functional Theory-Based Electronic Structure Calculations

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap Analysis

The density functional theory-based electronic structure calculations for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline reveal comprehensive information about the frontier molecular orbitals and their energetic properties [33] [34]. The highest occupied molecular orbital energy values calculated using different density functional theory methods demonstrate consistent trends, with Becke three-parameter Lee-Yang-Parr functional yielding -6.45 electron volts, Coulomb-attenuated method Becke three-parameter Lee-Yang-Parr functional providing -6.78 electron volts, and Minnesota 06-2X functional generating -6.92 electron volts [35]. These values indicate the electron-donating capacity of the molecule and its ionization potential characteristics [36].

The lowest unoccupied molecular orbital energies exhibit corresponding variations across different computational methods, with Becke three-parameter Lee-Yang-Parr functional calculating -2.12 electron volts, Coulomb-attenuated method Becke three-parameter Lee-Yang-Parr functional yielding -1.89 electron volts, and Minnesota 06-2X functional providing -1.76 electron volts [37]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital represents a critical parameter for understanding chemical reactivity and electronic properties [38]. The calculated energy gaps range from 4.33 electron volts (Becke three-parameter Lee-Yang-Parr functional) to 5.16 electron volts (Minnesota 06-2X functional), indicating moderate chemical stability and reactivity [39].

The chemical hardness values derived from the frontier orbital energies demonstrate the resistance to charge transfer, with calculated values ranging from 2.17 to 2.58 electron volts across different computational methods [40]. The corresponding chemical softness values (0.19 to 0.25 reciprocal electron volts) indicate the molecular flexibility and polarizability characteristics [41]. The electronegativity values (4.29 to 4.34 electron volts) reflect the electron-attracting tendency of the molecule, while the electrophilicity index values (3.65 to 4.25 electron volts) characterize the electrophilic reactivity potential [42].